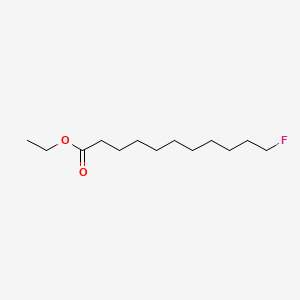

Undecanoic acid, 11-fluoro-, ethyl ester

Description

Significance of Fluorination in Organic and Bioorganic Chemistry

Fluorination, the process of introducing fluorine atoms into a molecule's structure, is a cornerstone of modern organic and bioorganic chemistry. numberanalytics.com The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow it to profoundly alter the physicochemical and biological characteristics of a parent compound. numberanalytics.comwikipedia.orgchemicalbook.com The C-F bond is one of the strongest in organic chemistry, which often imparts enhanced thermal and chemical stability to fluorinated molecules. wikipedia.org

In the context of bioactive molecules, such as those used in pharmaceuticals and agrochemicals, fluorination can lead to several desirable effects. These include increased lipophilicity (the ability to dissolve in fats and lipids), which can improve a molecule's ability to cross biological membranes, and enhanced metabolic stability. chemicalbook.cominnospk.com By strategically replacing hydrogen atoms with fluorine, chemists can block sites of metabolic degradation, thereby extending the molecule's active lifetime within a biological system. acs.org This approach has been instrumental in the development of numerous successful drugs and advanced materials. numberanalytics.com

Overview of Fatty Acid Esters as Research Scaffolds

Fatty acid esters are a class of chemical compounds derived from the reaction of a fatty acid with an alcohol. wikipedia.orgquora.com A fatty acid itself is a carboxylic acid with a long aliphatic chain, which can be either saturated or unsaturated. labinsights.nl The resulting ester combines the long hydrocarbon tail of the fatty acid with a functional group from the alcohol, creating a versatile molecular structure. wikipedia.org

This structural modularity makes fatty acid esters excellent scaffolds in chemical research. Their long, nonpolar chains are fundamental to the structure of lipids, which are essential components of cell membranes. In industrial applications, they are widely used as emulsifiers, lubricants, and surfactants. labinsights.nltaylorandfrancis.com In chemical synthesis, they serve as valuable intermediates. The ester functional group can be readily modified through reactions like hydrolysis or transesterification, allowing chemists to build more complex molecules from a simple fatty acid ester base. wikipedia.org Fatty acid ethyl esters (FAEEs), formed with ethanol (B145695), are a notable subclass often studied in biochemical contexts. wikipedia.org

Contextualization of Undecanoic Acid, 11-Fluoro-, Ethyl Ester within Contemporary Research Paradigms

This compound is a molecule that sits (B43327) at the intersection of the two fields described above. It is a fatty acid ester with a terminal fluorine atom. This specific placement of fluorine at the 11th carbon (the omega position) of the undecanoic acid chain is highly significant for its research applications.

In metabolic studies, fatty acids are known to undergo degradation through processes like β-oxidation. A terminal fluorine atom can act as a metabolic block, preventing the natural enzymatic breakdown from that end of the chain. This property makes such molecules excellent probes for studying fatty acid uptake and metabolism in living systems.

While direct research on this exact ester is specific, its structure is analogous to other fluorinated fatty acids used in advanced medical imaging techniques like Positron Emission Tomography (PET). ontosight.ai For instance, related compounds such as 18F-fluorothioheptadecanoic acid (18F-FTHA) are used as radiotracers to visualize fatty acid metabolism in tissues like the heart and muscle. nih.gov The fluorine atom in these tracers is a radioactive isotope, Fluorine-18 (B77423), which allows for external detection. The ethyl ester form of the molecule can influence its solubility and transport across cell membranes before it is hydrolyzed internally to release the active fatty acid probe. Therefore, this compound is best understood as a scaffold designed for potential use as a biochemical tool or as a precursor for creating probes to investigate fatty acid metabolic pathways.

Chemical and Physical Data

The properties of this compound are detailed below. For context, a comparison is provided with its non-fluorinated parent compound, Undecanoic acid, ethyl ester.

Table 1: Properties of this compound Data sourced from available chemical databases. chemnet.com

| Property | Value |

|---|---|

| CAS Number | 332-98-9 |

| Molecular Formula | C13H25FO2 |

| Molecular Weight | 232.33 g/mol |

| Boiling Point | 281.1°C at 760 mmHg |

| Density | 0.921 g/cm³ |

| Flash Point | 120°C |

| Refractive Index | 1.423 |

Table 2: Comparative Properties of the Fluorinated vs. Non-Fluorinated Ester Data for the non-fluorinated ester sourced from NIST Chemistry WebBook and other databases. nmppdb.com.ngnist.gov

| Property | This compound | Undecanoic acid, ethyl ester |

|---|---|---|

| CAS Number | 332-98-9 | 627-90-7 |

| Molecular Formula | C13H25FO2 | C13H26O2 |

| Molecular Weight | 232.33 g/mol | 214.34 g/mol |

| Heavy Atom Count | 16 | 15 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

332-98-9 |

|---|---|

Molecular Formula |

C13H25FO2 |

Molecular Weight |

232.33 g/mol |

IUPAC Name |

ethyl 11-fluoroundecanoate |

InChI |

InChI=1S/C13H25FO2/c1-2-16-13(15)11-9-7-5-3-4-6-8-10-12-14/h2-12H2,1H3 |

InChI Key |

ZVUDVNKAIMHDLN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCCCCCCF |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Fluorination Strategies for Undecanoic Acid Derivatives

The introduction of a fluorine atom onto an aliphatic chain requires specific and often challenging chemical reactions due to the high reactivity of many fluorinating agents. For a target molecule like 11-fluoroundecanoic acid, the precursor to the final ethyl ester, several strategies are employed.

A common and established route for synthesizing terminal fluoroalkanes is through a two-step process involving an initial halogenation followed by a fluorine exchange reaction. This is a classic example of nucleophilic fluorination. wikipedia.org

The process typically begins with a precursor such as 11-hydroxyundecanoic acid or undec-10-enoic acid. The hydroxyl group of 11-hydroxyundecanoic acid can be converted into a good leaving group, such as a bromide or iodide. Alternatively, anti-Markovnikov hydrobromination of undec-10-enoic acid using reagents like HBr under radical conditions yields 11-bromoundecanoic acid.

Once the 11-haloundecanoic acid is formed, a nucleophilic substitution reaction, often referred to as a Finkelstein reaction, is performed to replace the halogen with fluorine. wikipedia.org This is typically achieved using a source of fluoride (B91410) ions (F⁻). Alkali metal fluorides are the simplest reagents for this metathesis reaction. wikipedia.org

Key reagents and conditions for this exchange are summarized below:

| Fluoride Source | Catalyst/Promoter | Solvent | Conditions |

| Potassium Fluoride (KF) | Phase-transfer catalysts (e.g., crown ethers, ionic liquids) | Aprotic polar solvents (e.g., Acetonitrile, DMF) | Elevated temperatures |

| Cesium Fluoride (CsF) | None (more reactive than KF) | Aprotic polar solvents (e.g., Acetonitrile, DMF) | Mild to elevated temperatures |

| (HF)ₓ-Base Complexes | Pyridine, Triethylamine | Neat or co-solvent | Controlled temperatures for selective exchange researchgate.net |

The use of phase-transfer catalysts is often crucial to enhance the nucleophilicity of the fluoride anion in the organic solvent. organic-chemistry.org For instance, ionic liquids have been shown to accelerate nucleophilic fluorinations with KF, leading to good yields and minimizing side reactions like elimination. organic-chemistry.org

An alternative strategy involves the ring-opening of a terminal epoxide. The synthesis would start with the epoxidation of a suitable precursor, such as the ethyl ester of undec-10-enoic acid, to form ethyl 10,11-epoxyundecanoate. This epoxide can then be opened by a nucleophilic fluoride source.

The regioselectivity of the ring-opening is a critical factor. For terminal epoxides, fluoride attack typically occurs at the less sterically hindered terminal carbon, which is the desired outcome for producing an 11-fluoro-10-hydroxy derivative. ucla.edu Reagents containing hydrogen fluoride (HF), such as Olah's reagent (a complex of HF and pyridine), are highly effective for racemic epoxide ring-opening reactions. ucla.edufao.org The reaction proceeds via an SN2-type mechanism, yielding the primary fluoride. researchgate.net

Recent advancements have focused on developing milder and more selective catalytic systems. Dual-catalyst systems, for example, can promote the highly enantioselective fluoride ring-opening of terminal epoxides at room temperature using benzoyl fluoride as a latent source of fluoride. ucla.eduacs.orgnih.gov

The introduction of fluorine can be broadly categorized into nucleophilic and electrophilic methods. alfa-chemistry.comsigmaaldrich.com

Nucleophilic Fluorination : This approach, as described in the previous sections, involves a fluoride ion (F⁻) acting as a nucleophile to displace a leaving group or open a strained ring like an epoxide. alfa-chemistry.com This is the most common and practical method for synthesizing terminal fluoroalkanes like 11-fluoroundecanoic acid. Reagents are typically sources of F⁻, such as KF, CsF, or HF-amine complexes. wikipedia.orgalfa-chemistry.com

Electrophilic Fluorination : This method uses a reagent that delivers an electrophilic fluorine ("F⁺") to a carbon-centered nucleophile, such as an enolate or an organometallic species. alfa-chemistry.comsigmaaldrich.com Common electrophilic fluorinating agents include Selectfluor® and N-fluorobenzenesulfonimide (NFSI). numberanalytics.comnih.gov While highly effective for fluorinating electron-rich centers like β-dicarbonyl compounds or aromatic rings, electrophilic fluorination is generally not suitable for the direct fluorination of an unactivated terminal methyl group on an alkane chain. nih.gov Therefore, its application in synthesizing 11-fluoroundecanoic acid is indirect, potentially involving complex functional group manipulations.

Table 1: Comparison of Fluorination Approaches for Aliphatic Chains

| Feature | Nucleophilic Fluorination | Electrophilic Fluorination |

| Fluorine Source | F⁻ (e.g., KF, CsF, HF/Pyridine) alfa-chemistry.com | "F⁺" (e.g., Selectfluor®, NFSI) numberanalytics.com |

| Mechanism | SN2 substitution or ring-opening alfa-chemistry.com | Electrophilic addition/substitution alfa-chemistry.com |

| Substrate | Alkyl halides, sulfonates, epoxides wikipedia.orgucla.edu | Enolates, carbanions, electron-rich C-H bonds nih.gov |

| Applicability to Target | High: Direct and well-established route. | Low: Not suitable for unactivated C-H bonds. |

Modern synthetic chemistry increasingly integrates enzymatic steps to achieve high selectivity and milder reaction conditions. mdpi.comnih.gov For the synthesis of 11-fluoroundecanoic acid, a chemo-enzymatic approach could be used to prepare a key precursor, 11-hydroxyundecanoic acid.

While de novo lipogenesis produces fatty acids like palmitate, specialized enzymes can perform terminal hydroxylation. nih.gov P450 monooxygenases, for example, are known to hydroxylate the terminal methyl group of fatty acids. A process could involve:

Enzymatic Hydroxylation : Using a whole-cell biocatalyst or an isolated enzyme to convert undecanoic acid into 11-hydroxyundecanoic acid with high regioselectivity.

Chemical Fluorination : The resulting primary alcohol is then chemically converted to the fluoride. This is typically done by first converting the hydroxyl group into a better leaving group (e.g., a tosylate, mesylate, or halide) and then performing a nucleophilic substitution with a fluoride source as described in section 2.1.1.

This approach leverages the precision of enzymatic catalysis to simplify the synthesis of the necessary precursor, avoiding protective group chemistry that might be required with other methods. mdpi.com

For applications in Positron Emission Tomography (PET), the fluorine atom must be the short-lived isotope fluorine-18 (B77423) (¹⁸F, t½ ≈ 110 min). The synthesis must be rapid and efficient. The methods for introducing ¹⁸F are analogous to those for stable fluorine (¹⁹F) but are adapted for small-scale, high-yield, and rapid reactions. nih.gov

The most common method for preparing [¹⁸F]11-fluoroundecanoic acid is nucleophilic substitution. nih.gov A precursor molecule, such as ethyl 11-(tosyloxy)undecanoate or ethyl 11-bromoundecanoate, is reacted with cyclotron-produced [¹⁸F]fluoride.

Typical Radiofluorination Process:

Precursor Synthesis : A suitable precursor with a good leaving group at the C-11 position is synthesized. Sulfonates (tosylates, mesylates) are often preferred over halides.

[¹⁸F]Fluoride Activation : The aqueous [¹⁸F]fluoride from the cyclotron is treated with a phase-transfer catalyst, such as a potassium-kryptofix (K2.2.2) complex, and dried to create a highly reactive, "naked" fluoride source.

Labeling Reaction : The activated [¹⁸F]fluoride is reacted with the precursor in an organic solvent (e.g., acetonitrile) at an elevated temperature for a short period (5-15 minutes).

Purification : The resulting [¹⁸F]fluoro-ester is rapidly purified, typically using High-Performance Liquid Chromatography (HPLC), to remove unreacted fluoride and chemical impurities. nih.gov

The development of methods for the direct deoxy-radiofluorination of alcohols is also an area of active research. nih.gov

Esterification and Transesterification Protocols for Ethyl Ester Formation

The final step in the synthesis is the formation of the ethyl ester. This can be accomplished either by esterifying 11-fluoroundecanoic acid or by performing a transesterification reaction if a different ester (e.g., a methyl ester) was used in the fluorination steps.

Esterification: Direct esterification involves reacting 11-fluoroundecanoic acid with ethanol (B145695) in the presence of an acid catalyst (e.g., H₂SO₄, HCl). This is a reversible equilibrium reaction, and it is typically driven to completion by using a large excess of ethanol or by removing the water formed during the reaction. While effective, the harsh acidic conditions can sometimes be incompatible with sensitive molecules. Milder methods using coupling agents are also available. For instance, reagents like XtalFluor-E have been reported to mediate the direct esterification of a broad range of carboxylic acids, including aliphatic ones, under mild conditions. fao.orgacs.orgnih.gov

Transesterification: Transesterification is the conversion of one ester into another by reaction with an alcohol in the presence of a catalyst. masterorganicchemistry.com If the synthesis yielded methyl 11-fluoroundecanoate, it could be converted to the desired ethyl ester by heating it in an excess of ethanol with either an acid or base catalyst. masterorganicchemistry.com

Base-Catalyzed Transesterification : This is often faster and proceeds under milder temperature conditions than the acid-catalyzed variant. youtube.comyoutube.com A catalytic amount of a base like sodium ethoxide (NaOEt) is added to the methyl ester in ethanol. The ethoxide attacks the ester carbonyl, leading to the formation of the ethyl ester and methoxide. masterorganicchemistry.com

Acid-Catalyzed Transesterification : This method also uses a large excess of ethanol to drive the reaction forward, following a protonation-addition-elimination-deprotonation (PADPED) mechanism. masterorganicchemistry.com

Table 2: Comparison of Ester Formation Protocols

| Method | Starting Material | Reagents | Key Features |

| Acid-Catalyzed Esterification | 11-Fluoroundecanoic Acid | Ethanol, H₂SO₄ (cat.) | Equilibrium-driven; requires excess alcohol or water removal. researchgate.net |

| Base-Catalyzed Transesterification | Methyl 11-fluoroundecanoate | Ethanol, NaOEt (cat.) | Fast and efficient; typically requires anhydrous conditions. masterorganicchemistry.com |

| Mediated Esterification | 11-Fluoroundecanoic Acid | Ethanol, XtalFluor-E | Mild conditions; avoids strong acids; generates water-soluble byproducts. acs.org |

Derivatatization of Undecanoic Acid, 11-Fluoro-, Ethyl Ester as a Building Block

The strategic placement of a single fluorine atom at the terminal position of this compound provides a unique handle for a variety of chemical transformations. This terminal functionalization allows the long alkyl chain to be incorporated into more complex molecular architectures, making it a valuable building block in synthetic chemistry. The ester group provides an additional site for modification, further expanding its synthetic utility.

Oxime esters are recognized as versatile intermediates in organic synthesis. The synthesis of oxime esters from long-chain carboxylic acids, such as undecanoic acid, has been a subject of study. A visible-light-mediated, three-component reaction of aldehydes, anilines, and N-hydroxyphthalimide (NHPI) esters offers a modern approach to synthesizing oxime esters under mild conditions. nih.govrsc.org In a relevant study, the NHPI ester of undecanoic acid was shown to react efficiently, producing the corresponding oxime ester in a high yield of 92%. nih.gov This demonstrates the feasibility of converting this compound into its corresponding oxime ester derivatives.

The general synthetic pathway would first involve the hydrolysis of the ethyl ester to the free 11-fluoroundecanoic acid. This acid can then be converted to an activated ester, such as an NHPI ester. Finally, a photocatalyzed reaction with an aldehyde and an amine yields the target oxime ester. nih.govrsc.org

Table 1: Representative Oxime Ester Synthesis from Undecanoic Acid

| Reactants | Catalyst/Conditions | Product | Yield (%) |

| Benzaldehyde, Aniline, 1,3-dioxoisoindolin-2-yl undecanoate | Eosin Y, Blue LEDs, MeCN, rt, 16h | N-((E)-benzylideneaminooxy)undecanamide | 92 |

Data adapted from a study on undecanoic acid, demonstrating the high efficiency of modern synthetic methods for long-chain fatty acids. nih.gov

The conjugation of fluorinated fatty acids to peptides is a key strategy for creating novel lipopeptides with enhanced properties. The fluorine atom can influence lipophilicity, metabolic stability, and binding interactions. ucd.ie The synthesis of these conjugates typically involves activating the carboxylic acid of the fluoro-fatty acid and coupling it with an amino group on a peptide. bachem.com

A common method is solid-phase peptide synthesis (SPPS), where the peptide chain is built on a resin support, followed by the coupling of the fluorinated fatty acid. nih.gov For instance, researchers have synthesized perfluoroalkylated lipopeptides by grafting perfluoroalkylethyl acids onto a peptide sequence using Fmoc solid-phase synthesis. nih.gov This approach allows for the precise construction of complex fluorinated lipopeptides. Standard coupling reagents like TBTU (Tetramethyl-O-(1H-benzotriazol-1-yl)uronium tetrafluoroborate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) are often used to facilitate the amide bond formation. bachem.com The incorporation of fluorinated chains has been shown to improve the surface-active properties and stability of resulting structures like microbubbles. nih.gov

Triazole Derivatives: The formation of 1,2,3-triazoles is efficiently achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govsoton.ac.uk This reaction provides a highly reliable method for linking molecular fragments under mild conditions. nih.gov To apply this to this compound, one of the termini must be converted into an azide (B81097) or an alkyne. For example, the terminal fluorine could potentially be substituted by an azide group. This fluoro-azido-undecanoate could then be "clicked" with an alkyne-containing molecule to form a 1,4-disubstituted triazole ring. This methodology is widely used for bioconjugation and the synthesis of complex functional molecules. nih.govsoton.ac.uk

Schiff's Base Derivatives: Schiff's bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. scholarsresearchlibrary.com Synthesizing Schiff's base derivatives from fatty acids is a known strategy for creating new compounds, including those with liquid crystalline properties. mdpi.comfao.org To create a Schiff's base from this compound, the ester functionality would first need to be converted to a primary amine. A typical route involves reduction of the ester to the corresponding alcohol (11-fluoroundecan-1-ol), followed by conversion to an alkyl halide or sulfonate, substitution with an azide, and finally reduction to the primary amine (11-fluoroundecan-1-amine). This amine can then be condensed with a suitable aldehyde to form the desired Schiff's base derivative. researchgate.net

Metallaphotoredox catalysis merges visible-light photoredox catalysis with transition metal catalysis to enable novel chemical transformations under mild conditions. This powerful strategy has been successfully applied to the perfluoroalkylation of organobromides. nih.govorganic-chemistry.orgprinceton.edu In these systems, a photocatalyst, upon absorbing light, initiates a single-electron transfer (SET) process that, in concert with a copper catalyst, can activate otherwise stable reagents. nih.gov

For a molecule like this compound, this technology opens up intriguing possibilities. While direct C-F bond functionalization at the terminal position is challenging, metallaphotoredox catalysis could potentially be used for C-H functionalization along the alkyl chain. More directly, if the terminal fluorine were replaced by a bromine, the resulting 11-bromoundecanoic acid ethyl ester would be an ideal substrate for metallaphotoredox cross-coupling reactions. For example, coupling with Ruppert-Prakash type reagents (like TMSCF₃) could attach a perfluoroalkyl group, a transformation demonstrated to be effective for a broad range of organobromides. nih.govorganic-chemistry.org This highlights the potential of modern catalytic methods to further diversify the chemical space accessible from this fluorinated building block.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance Spectroscopy (NMR) for Fluorine-Containing Systems (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For a fluorine-containing compound like Undecanoic acid, 11-fluoro-, ethyl ester, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for complete characterization. The presence of the fluorine atom introduces specific chemical shifts and coupling patterns that are highly informative.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. The ethyl ester group is readily identified by its characteristic quartet and triplet signals. The long methylene (B1212753) chain is expected to produce a large, overlapping multiplet. The most diagnostic signal is from the methylene group at the C11 position, which is directly coupled to the fluorine atom, resulting in a complex multiplet, specifically a triplet of triplets.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The carbonyl carbon of the ester is found at the downfield end of the spectrum. The presence of the electronegative fluorine atom causes a significant downfield shift for the attached carbon (C11) and smaller, predictable shifts for the adjacent carbons (C10, C9). Furthermore, these carbons will exhibit coupling to the fluorine atom (¹JCF, ²JCF, ³JCF), which is a key feature for confirming the fluorine's position.

¹⁹F NMR: The fluorine NMR spectrum is used to specifically detect the fluorine nucleus. For this compound, a single signal is expected. The chemical shift of this signal is characteristic of a primary alkyl fluoride (B91410). This signal will be split into a triplet due to coupling with the two adjacent protons on C11, confirming its terminal position on the alkyl chain.

Table 1: Predicted NMR Spectroscopic Data for this compound (in CDCl₃)

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | CH₃ (ethyl) | 1.25 | Triplet | J = 7.1 |

| CH₂ (ethyl) | 4.12 | Quartet | J = 7.1 | |

| CH₂ (C3-C9) | 1.20-1.40 | Multiplet | - | |

| CH₂ (C2) | 2.28 | Triplet | J = 7.5 | |

| CH₂ (C10) | 1.65 | Multiplet | - | |

| CH₂ (C11) | 4.45 | Triplet of Triplets | JHF = 47.5, JHH = 6.2 | |

| ¹³C | C=O (C1) | 173.9 | Singlet | - |

| CH₃ (ethyl) | 14.2 | Singlet | - | |

| CH₂ (ethyl) | 60.1 | Singlet | - | |

| CH₂ (C2) | 34.4 | Singlet | - | |

| CH₂ (C3) | 25.0 | Singlet | - | |

| CH₂ (chain) | 29.1-29.4 | Multiple Singlets | - | |

| CH₂ (C9) | 30.3 | Doublet | ³JCF ≈ 4.5 | |

| CH₂ (C10) | 24.8 | Doublet | ²JCF ≈ 19.5 | |

| CH₂ (C11) | 84.1 | Doublet | ¹JCF ≈ 165 | |

| ¹⁹F | F (C11) | -218 to -220 | Triplet | JFH = 47.5 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would be used to measure the exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺. This experimental mass can then be compared to the calculated mass for the chemical formula C₁₃H₂₅FO₂, confirming the identity of the compound with high confidence. Fragmentation patterns observed in the mass spectrum further corroborate the proposed structure.

Table 2: Predicted HRMS Data for this compound

| Ion/Fragment Formula | Calculated m/z | Identity |

|---|---|---|

| [C₁₃H₂₅FO₂]⁺ | 232.1838 | Molecular Ion [M]⁺ |

| [C₁₃H₂₆FO₂]⁺ | 233.1917 | Protonated Molecule [M+H]⁺ |

| [C₁₁H₂₂FO]⁺ | 189.1655 | Fragment from loss of OCH₂CH₃ |

| [C₁₁H₂₀FO₂]⁺ | 203.1447 | Fragment from loss of CH₂CH₃ |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. IR Spectroscopy: The IR spectrum is dominated by strong absorptions corresponding to the polar bonds. For an ester, the most prominent peak is the C=O (carbonyl) stretch, which is expected to appear around 1740 cm⁻¹. Other key absorptions include the C-O stretches of the ester group and the C-H stretches of the alkyl chain. The presence of the fluorine atom is confirmed by the C-F stretching vibration, which typically occurs in the 1100-1000 cm⁻¹ range, though it may overlap with the strong C-O stretching bands. spectroscopyonline.comdocbrown.infolibretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar C=O and C-F bonds give weaker Raman signals, the non-polar C-C and C-H bonds of the long alkyl chain produce strong signals. This makes Raman spectroscopy particularly useful for studying the conformation and structure of the hydrocarbon backbone. spectrabase.comnih.gov

Table 3: Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique | Intensity |

|---|---|---|---|

| 2925, 2855 | C-H Asymmetric & Symmetric Stretch | IR, Raman | Strong |

| 1740 | C=O Ester Stretch | IR | Very Strong |

| 1465 | C-H Bend (Scissoring) | IR | Medium |

| 1240 | C-C-O Asymmetric Stretch | IR | Strong |

| 1050 | C-F Stretch | IR, Raman | Medium-Strong (IR), Weak (Raman) |

| 1035 | O-C-C Symmetric Stretch | IR | Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. However, its application is contingent on the ability to grow a suitable single crystal of the compound. Given that the non-fluorinated analogue, ethyl undecanoate, is a low-melting solid (melting point: -16 °C), it is likely that this compound is also a liquid or low-melting solid at room temperature. chemeo.com Therefore, obtaining a crystal for analysis would require specialized low-temperature (cryo-crystallography) techniques. To date, no published crystal structure for this compound is available. If a structure were obtained, it would confirm the all-trans conformation of the alkyl chain typical for fatty acid derivatives and detail any intermolecular interactions involving the fluorine atom and the ester group.

Chromatographic Methods for Purity and Mixture Analysis (e.g., GC-MS/MS, GC-FID, LC-MS/MS)

Chromatographic techniques are indispensable for separating the target compound from impurities and for quantitative analysis. GC-MS/MS: Gas chromatography coupled with tandem mass spectrometry is the premier method for analyzing volatile compounds like fatty acid esters. The compound would be separated from other components on a capillary column, and its retention time would be a characteristic property. The mass spectrometer provides identification based on the mass-to-charge ratio and fragmentation pattern, while the second stage of mass spectrometry (MS/MS) allows for highly selective and sensitive quantification, even in complex matrices. researchgate.netnih.gov

GC-FID: Gas chromatography with a Flame Ionization Detector is a robust and widely used technique for the routine quantification of organic compounds. nih.govscielo.brlu.se While it does not provide the structural confirmation of a mass spectrometer, its high sensitivity and linear response make it ideal for determining the purity of a sample against a known reference standard. scielo.br

LC-MS/MS: Although GC is generally preferred for this type of compound, Liquid Chromatography-Tandem Mass Spectrometry could be employed, particularly for analyzing non-volatile matrices or for samples that might degrade at the high temperatures used in GC. researchgate.net A reversed-phase column would be used for separation. Ionization would typically be achieved using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) with the formation of adducts (e.g., [M+Na]⁺), followed by MS/MS analysis for selective detection.

Computational and Theoretical Investigations

Quantum Chemical Calculations (Ab Initio and DFT) for Electronic Structure and Reactivity

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.

A hypothetical DFT study (e.g., using the B3LYP functional with a 6-31G* basis set) would calculate these values. It would be expected that the electronegative fluorine atom and the oxygen atoms of the ester group would significantly influence the electron density distribution of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Data for Ethyl 11-Fluoroundecanoate (Note: These values are illustrative examples and not based on published research.)

| Parameter | Hypothetical Value (eV) | Description |

| HOMO Energy | -7.5 | Indicates the energy of the highest energy electrons available to be donated. |

| LUMO Energy | 1.2 | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 8.7 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry can map out the energetic landscape of a chemical reaction, identifying the most likely pathways and the energy barriers (transition states) that must be overcome. For ethyl 11-fluoroundecanoate, one could investigate its hydrolysis (the breaking of the ester bond) or nucleophilic substitution reactions at the fluorine-bearing carbon. Calculations would determine the geometries and energies of reactants, transition states, and products, providing critical insights into the molecule's stability and potential degradation pathways.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the movement and interactions of molecules over time. An MD simulation of ethyl 11-fluoroundecanoate in a solvent (like water or an organic solvent) would reveal its conformational flexibility. The long alkyl chain allows for numerous rotational degrees of freedom, and simulations would show which conformations are most stable and how the molecule interacts with its neighbors. This is crucial for understanding its physical properties like solubility and melting point.

In Silico Modeling of Biological Interactions (e.g., Molecular Docking for Enzyme Inhibition)

Given that many fatty acids and their esters interact with biological macromolecules, in silico modeling could predict the potential biological targets of ethyl 11-fluoroundecanoate. Molecular docking is a key technique where the molecule is computationally "placed" into the binding site of a protein to predict its binding affinity and orientation.

For instance, enzymes involved in fatty acid metabolism, such as fatty acid amide hydrolase (FAAH) or various lipases, could be selected as potential targets. A docking study would score how well ethyl 11-fluoroundecanoate fits into the enzyme's active site compared to the natural substrate. The results could suggest whether the compound is a likely inhibitor or substrate for the enzyme.

Table 2: Illustrative Molecular Docking Results for Ethyl 11-Fluoroundecanoate (Note: This table is a hypothetical example to illustrate the output of such a study.)

| Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Fatty Acid Amide Hydrolase (FAAH) | -6.8 | Ser241, Tyr330 |

| Pancreatic Lipase | -5.9 | Phe77, Ile209 |

Structure-Activity Relationship (SAR) Studies via Cheminformatics and Machine Learning

Structure-Activity Relationship (SAR) studies aim to link a molecule's structural features (its "structure") to its biological or chemical effects (its "activity"). While a single compound cannot form the basis of an SAR study, ethyl 11-fluoroundecanoate could be part of a larger dataset of related fluoro-fatty acid esters.

Using cheminformatics, researchers would calculate various molecular descriptors for each compound in the series (e.g., molecular weight, polarity, shape, electronic properties). Machine learning algorithms could then be trained on this data to build a model that predicts the activity of new, untested compounds. Such a model could answer questions like:

How does changing the length of the alkyl chain affect activity?

What is the effect of moving the fluorine atom to different positions?

Is the ethyl ester group optimal, or would other esters be more potent?

Without a dataset of related compounds and associated activity data, no SAR study can be performed for ethyl 11-fluoroundecanoate.

Biological Activity and Mechanistic Investigations Non Clinical

In Vitro Studies on Cellular Processes and Targets

There is currently no available scientific literature detailing the in vitro effects of Undecanoic acid, 11-fluoro-, ethyl ester on specific cellular processes or its molecular targets. While research exists on the parent compound, undecanoic acid, and other fatty acid esters, these findings cannot be directly and accurately extrapolated to the 11-fluoro- substituted ethyl ester derivative without specific experimental validation.

Membrane Interaction and Disruption Mechanisms

No studies were found that specifically investigate the interaction of this compound with cellular membranes or elucidate its potential membrane disruption mechanisms. General studies on other fluorinated fatty acids suggest they can alter plasma membrane properties, but specific data for the title compound is absent.

Enzyme Inhibition and Modulation

There is no published research identifying specific enzymes that are inhibited or modulated by this compound. The introduction of a fluorine atom can significantly alter the electronic and steric properties of a molecule, often leading to potent enzyme inhibition; however, the specific enzymatic targets of this compound have not been investigated.

Studies on Metabolic Pathways (e.g., Fatty Acid Oxidation)

No data is available regarding the effect of this compound on metabolic pathways such as fatty acid oxidation. Studies on other terminally fluorinated fatty acids indicate they can serve as probes for, and sometimes interfere with, β-oxidation, but no such research has been conducted on this specific C11 ethyl ester.

Antioxidant Mechanisms and Oxidative Stress Response

The antioxidant potential and the mechanisms by which this compound might influence cellular oxidative stress responses have not been reported in the scientific literature.

Biofilm Inhibition Studies

There are no published studies evaluating the efficacy or mechanism of this compound as a biofilm inhibitor.

Antimicrobial and Antifungal Activity Mechanisms

While fatty acids and their non-fluorinated esters are known to possess antimicrobial and antifungal properties, there is no specific data available that details the antimicrobial or antifungal activity or the corresponding mechanisms of action for This compound . Research on related compounds often points to membrane disruption as a primary mechanism, but this has not been confirmed for the title compound.

Preclinical Evaluation of Analogs and Conjugates in Model Systems (Ex Vivo/In Vitro)

A comprehensive search of scientific databases reveals no specific ex vivo or in vitro studies on analogs or conjugates of this compound.

Research on structurally related fatty acid analogs offers insights into potential, though unconfirmed, areas of exploration. For instance, studies on myristic acid, a 14-carbon saturated fatty acid, and its analogs are prevalent. One such analog, 11-(ethylthio)undecanoic acid, has been shown to be a substrate for N-myristoyltransferase (NMT), an enzyme that catalyzes the attachment of myristic acid to proteins (a process called N-myristoylation). nih.gov This modification is crucial for the function and localization of many proteins involved in signal transduction. wikipedia.orgscirp.org

Another analog of myristic acid, 10-(propoxy)decanoic acid, has demonstrated selective toxicity towards the parasite Trypanosoma brucei, the causative agent of African sleeping sickness. nih.gov This toxicity is linked to the parasite's reliance on myristate for the synthesis of its variant surface glycoprotein (B1211001) anchor. nih.gov

While these examples highlight the biological activity of fatty acid analogs, it is crucial to emphasize that no direct experimental data exists for analogs or conjugates of this compound. The impact of the terminal fluorine atom and the ethyl ester group on the biological activity of such analogs remains a subject for future investigation.

Investigation of Biological Signaling Pathways Modulated by the Compound

There is no available research specifically investigating the biological signaling pathways modulated by this compound.

Hypothetically, based on its structure as a fatty acid ester, its biological effects could be mediated through several general mechanisms associated with fatty acids. These include, but are not limited to, incorporation into cellular membranes, thereby altering membrane fluidity and the function of membrane-associated proteins, or metabolism via β-oxidation to produce energy.

Furthermore, the structural similarity to myristic acid suggests a potential interaction with protein N-myristoylation pathways. wikipedia.orgscirp.org Inhibition or modification of this pathway can have profound effects on various signaling cascades that are dependent on myristoylated proteins. nih.govresearchgate.net However, without direct experimental evidence, any potential role of this compound in modulating these or any other signaling pathways remains purely speculative.

Future research is required to determine if this compound has any specific biological targets and to elucidate the signaling pathways it may modulate. Standard in vitro models for studying fatty acid metabolism and signaling, such as cultured cell lines (e.g., hepatocytes, adipocytes), could be employed for such investigations. nih.govphysiology.orgmdpi.comresearchgate.net

Applications in Advanced Materials Science Research

Surface Modification and Coating Technologies (e.g., Non-Stick, Tailored Permeability)

The ability of fluorinated compounds to dramatically lower the surface energy of materials is a key driver of their use in surface modification. When Undecanoic acid, 11-fluoro-, ethyl ester is applied to a surface, the molecules tend to self-assemble, orienting the fluorinated tail away from the substrate. This creates a low-energy, non-stick surface with both hydrophobic and oleophobic properties.

Research on analogous ω-fluorinated fatty acids has demonstrated that even a single terminal fluorine atom can significantly reduce surface wettability. This effect is attributed to the low polarizability of the C-F bond. Surfaces coated with a monolayer of this ester would exhibit high contact angles for both water and oils, leading to enhanced repellency. This makes it a candidate for creating self-cleaning and anti-fouling surfaces on a variety of substrates, from textiles to electronic components. Furthermore, the precise control over monolayer packing could allow for the creation of surfaces with tailored permeability, a critical feature for advanced filtration and separation membranes.

| Property | Expected Value/Characteristic |

| Surface Energy | Low |

| Water Contact Angle | High (>100°) |

| Oil Contact Angle | High |

| Coating Type | Monolayer or thin film |

| Primary Function | Create non-stick, repellent surfaces |

Monomer and Polymer Synthesis for Specialty Materials

The ester functionality of this compound allows it to be used as a monomer in polymerization reactions. Specifically, it can be a precursor for the synthesis of specialty polymers with tailored properties. For instance, it can be transesterified or used in condensation polymerization to incorporate a long, flexible, and fluorine-terminated side chain into a polymer backbone.

Polymers containing such fluorinated side chains are known to exhibit unique thermal and mechanical properties, as well as low surface energy. The incorporation of the 11-fluoroundecanoate moiety can lead to polymers with:

Low Friction Surfaces: The fluorinated side chains can migrate to the polymer surface, creating a self-lubricating effect.

Enhanced Thermal Stability: The strong C-F bond can contribute to improved thermal and oxidative stability of the resulting polymer.

Gas Permeability: The flexible side chains can increase the free volume within the polymer matrix, potentially enhancing gas permeability for applications in membranes or specialty packaging.

The polymerization of fluoroalkyl acrylates, for example, is a well-established method for producing polymers with low surface energies. cmu.edu While direct polymerization of this compound is less common, its derivatives could be synthesized to be compatible with various polymerization techniques, opening avenues for new classes of fluorinated polymers.

Interfacial Properties and Monolayer Stability at Air-Water Interfaces

The amphiphilic nature of this compound, with its polar ester head group and a long, nonpolar, fluorine-terminated tail, makes it a subject of interest for studying interfacial phenomena. When spread at an air-water interface, these molecules can form stable Langmuir monolayers.

Studies on similar ω-fluorinated fatty acids have shown that the terminal fluorine atom significantly influences the packing and stability of these monolayers. dtic.mil The fluorinated segment, being more hydrophobic than the hydrocarbon chain, tends to be expelled from the water surface, leading to a more ordered and condensed monolayer structure compared to non-fluorinated analogues. Research has indicated that fluorinated fatty acids can form stable monolayers with high spreading pressures. researchgate.net The surface potential of such monolayers is also distinctly different from their hydrocarbon counterparts, a consequence of the large dipole moment of the C-F bond. dtic.mil Understanding these properties is crucial for applications in areas such as emulsion stabilization, foam formulation, and the creation of biomimetic surfaces.

| Interfacial Property | Influence of Terminal Fluorine |

| Monolayer Stability | Increased stability and higher collapse pressure |

| Molecular Packing | More ordered and condensed |

| Surface Potential | Significantly altered due to C-F dipole |

| Spreading Pressure | Higher compared to non-fluorinated analogues |

Development of Novel Lubricants and Fluids

The field of tribology has seen significant advancements through the use of fluorinated compounds. Their inherent properties of high thermal stability, chemical inertness, and low coefficient of friction make them excellent candidates for high-performance lubricants and hydraulic fluids.

While polytetrafluoroethylene (PTFE) and perfluoropolyethers (PFPEs) are well-known fluorinated lubricants, smaller molecules like this compound can serve as effective lubricant additives. When added to a base oil, these molecules can form a protective, low-shear boundary film on metal surfaces. The polar ester group can adsorb onto the metal, while the fluorinated tail provides a low-friction interface. This can lead to a significant reduction in friction and wear, particularly under extreme pressure and temperature conditions.

Research on fluorinated esters as lubricant additives has shown their potential to enhance the tribological properties of base oils. acs.org The presence of the fluorine atom can lead to the formation of a protective tribofilm composed of metal fluorides, which further reduces wear. acs.org The long hydrocarbon chain of this compound ensures good solubility in conventional hydrocarbon-based lubricants, a critical factor for its practical application as an additive.

Environmental Fate and Degradation Studies

Biodegradation Pathways and Metabolite Identification

The biodegradation of Undecanoic acid, 11-fluoro-, ethyl ester is anticipated to commence with the hydrolysis of the ester bond, a common metabolic reaction for ester-containing compounds in biological systems. This initial step would be catalyzed by non-specific esterase enzymes, which are widely present in microorganisms found in various environments, including marine and freshwater sediments. nih.gov This hydrolysis would yield ethanol (B145695) and 11-fluoro-undecanoic acid.

The subsequent degradation of 11-fluoro-undecanoic acid is the critical step for the ultimate fate of this compound in the environment. Research on the microbial degradation of terminally monofluorinated alkanes, such as 1-fluorodecane, provides insights into the likely pathways. Studies have shown that bacteria, such as those from the genus Rhodococcus, can defluorinate monofluorinated alkanes. nih.govnih.gov The proposed mechanism involves an initial attack by monooxygenase enzymes. nih.gov This enzymatic action would likely oxidize the carbon atom bearing the fluorine, leading to an unstable intermediate that releases inorganic fluoride (B91410) (F⁻).

Following defluorination, the resulting undecanoic acid would enter the well-established β-oxidation pathway for fatty acids. In this process, the fatty acid is sequentially broken down to produce acetyl-CoA, which can then be utilized by the microorganism for energy and biomass production. nih.gov

Potential metabolites from the biodegradation of this compound are hypothesized in the table below, based on analogous degradation pathways.

| Parent Compound | Initial Metabolite | Intermediate Metabolite | Final Mineralization Products |

| This compound | 11-fluoro-undecanoic acid | Undecanoic acid | Carbon dioxide, water, fluoride ions |

| Ethanol | Acetyl-CoA |

It is important to note that the presence of the fluorine atom, even a single one, can influence the rate and extent of biodegradation compared to its non-fluorinated counterpart, ethyl undecanoate. The high strength of the carbon-fluorine bond generally increases the recalcitrance of organofluorine compounds in the environment. nih.govacs.org

Environmental Persistence and Bioaccumulation Potential (Comparative Studies with Perfluorocarboxylic Acids)

A comparative analysis with perfluorocarboxylic acids (PFCAs) is crucial for understanding the relative environmental risk of this compound. PFCAs, particularly long-chain variants like perfluorooctanoic acid (PFOA), are known for their extreme persistence and bioaccumulative properties. nih.gov

Persistence:

Bioaccumulation Potential:

The bioaccumulation of PFCAs is well-documented and is known to increase with the length of the perfluorinated chain. nih.gov PFCAs tend to bind to proteins in the blood and liver rather than partitioning into fatty tissues, which is a key difference from many other persistent organic pollutants.

For this compound, the bioaccumulation potential is likely to be different. After initial hydrolysis to 11-fluoro-undecanoic acid, the molecule still retains a long, lipid-soluble (lipophilic) hydrocarbon tail. This structure suggests that it would likely partition into fatty tissues, similar to natural fatty acids. However, the ability of organisms to metabolize and excrete this compound would likely be much greater than for PFCAs. The presence of the metabolically labile hydrocarbon chain should lead to a lower bioaccumulation factor (BAF) and a shorter biological half-life compared to PFCAs.

The following table provides a comparative summary of the expected properties:

| Property | This compound (Expected) | Perfluorooctanoic acid (PFOA) (Documented) |

| Biodegradation | Susceptible to hydrolysis and β-oxidation following defluorination. | Highly resistant to biodegradation. nih.gov |

| Persistence | Moderate | Very High nih.gov |

| Bioaccumulation | Lower potential, likely partitions to fat but is metabolizable. | High potential, binds to proteins in blood and liver. nih.gov |

Analytical Method Development for Environmental Monitoring

The reliable detection and quantification of this compound in environmental matrices such as water, soil, and biota are essential for assessing its distribution and fate. The development of suitable analytical methods would likely draw upon established techniques for other fluorinated and non-fluorinated organic compounds.

A typical analytical workflow would involve several steps:

Sample Collection and Preparation: This is a critical step to isolate the target analyte from the complex environmental matrix and to minimize interference. For water samples, solid-phase extraction (SPE) would be a common technique for pre-concentration. researchgate.net For solid samples like soil and sediment, or biological tissues, solvent extraction followed by a clean-up procedure would be necessary.

Instrumental Analysis: The primary analytical technique for the quantification of this compound would be chromatography coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatility of the ethyl ester, GC-MS would be a suitable method. It offers high separation efficiency and sensitive detection.

Liquid Chromatography-Mass Spectrometry (LC-MS): If analyzing for the hydrolysis product, 11-fluoro-undecanoic acid, LC-MS would be the method of choice, as it is well-suited for less volatile and more polar compounds. researchgate.net

Detection and Quantification: Mass spectrometry provides high selectivity and sensitivity, allowing for the identification of the compound based on its mass-to-charge ratio and fragmentation pattern. For quantitative analysis, the use of an appropriate internal standard, ideally a labeled version of the analyte (e.g., containing ¹³C or ²H), would be crucial to correct for matrix effects and variations in instrument response.

Additionally, ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) could serve as a valuable tool, particularly in laboratory studies, for identifying and quantifying fluorinated metabolites without the need for extensive sample cleanup, as it is specific to fluorine-containing compounds. collectionscanada.ca

The table below summarizes potential analytical methods.

| Analytical Technique | Target Analyte | Sample Preparation | Key Advantages |

| GC-MS | This compound | Solvent Extraction, SPE | High sensitivity, good for volatile compounds. |

| LC-MS/MS | 11-fluoro-undecanoic acid | Solvent Extraction, SPE | Suitable for non-volatile metabolites, high specificity. researchgate.net |

| ¹⁹F NMR | All fluorinated species | Minimal, solvent extraction | Specific to fluorine, useful for metabolite identification. collectionscanada.ca |

Future Research Directions and Emerging Paradigms

Integration with Artificial Intelligence and High-Throughput Screening in Drug Discovery Lead Identification

The integration of artificial intelligence (AI) and high-throughput screening (HTS) is revolutionizing drug discovery by accelerating the identification of promising lead compounds. nih.govyoutube.com While direct research on Undecanoic acid, 11-fluoro-, ethyl ester in this context is nascent, its structural features make it an interesting candidate for such advanced screening paradigms.

High-throughput screening (HTS) allows for the rapid testing of millions of compounds against a specific biological target. youtube.com Automated robotic systems can test over a million compounds per day, dramatically speeding up the initial phases of drug discovery. youtube.com Mass spectrometry-based HTS methods have been developed for the rapid profiling of long-chain and medium-chain fatty acids, demonstrating the feasibility of screening large libraries of lipid-like molecules. chromatographyonline.comnih.gov The terminal fluorine on this compound could be leveraged in screening assays, for example, in ¹⁹F NMR-based screening, to detect binding to target proteins.

| Research Area | Potential Application of this compound | Relevant Technologies |

| Virtual Screening | Inclusion in virtual libraries for AI models to predict bioactivity, toxicity, and metabolic fate. nih.govtechnologynetworks.com | Machine Learning, Deep Learning, Quantitative Structure-Activity Relationship (QSAR) modeling. |

| High-Throughput Screening (HTS) | Use as a tool compound or part of a screening library for assays targeting enzymes involved in fatty acid metabolism. youtube.comnih.gov | Automated Robotics, Mass Spectrometry, Fluorescence-based Assays. |

| Fragment-Based Drug Discovery (FBDD) | The fluorinated alkyl chain could serve as a fragment to probe protein binding sites, with detection facilitated by ¹⁹F NMR. | Nuclear Magnetic Resonance (NMR) Spectroscopy. |

| Lead Optimization | The ester and fluoro-groups offer sites for chemical modification to improve potency and pharmacokinetic properties. | Medicinal Chemistry, Combinatorial Chemistry. |

Advanced Spectroscopic Probes and Imaging Agents Development (Non-Clinical, Methodological)

The presence of a fluorine atom makes this compound a highly attractive candidate for the development of advanced spectroscopic probes and imaging agents, particularly for Positron Emission Tomography (PET) and ¹⁹F Magnetic Resonance Imaging (MRI).

Fluorine-18 (B77423) is a widely used radionuclide for PET imaging due to its favorable decay characteristics. mdpi.comyoutube.com The most common PET tracer, [¹⁸F]FDG, is a glucose analog where a hydroxyl group is replaced by ¹⁸F. youtube.comnih.gov Similarly, fatty acids labeled with ¹⁸F at the terminal (omega) position have been developed as potential myocardial imaging agents. nih.gov These agents are designed to trace fatty acid metabolism. While these terminally fluorinated fatty acids can sometimes undergo metabolic defluorination, their development highlights a clear research trajectory for ¹⁸F-labeled this compound as a PET probe for studying fatty acid uptake and metabolism in conditions like heart disease or cancer. nih.govresearchgate.netnih.gov

Furthermore, ¹⁹F MRI is an emerging imaging modality that offers high specificity, as the ¹⁹F nucleus is virtually absent in biological tissues. capes.gov.br This results in background-free images. Fluorinated compounds, including perfluorocarboxylic acids, have been successfully used as ¹⁹F MRI contrast agents to visualize their biodistribution in vivo. capes.gov.br The development of this compound as a ¹⁹F MRI probe could enable non-invasive, longitudinal studies of its distribution and accumulation in specific tissues or organs.

Table 2: Potential Spectroscopic and Imaging Applications

| Technique | Application | Rationale |

| Positron Emission Tomography (PET) | Imaging fatty acid metabolism in vivo. researchgate.netnih.gov | The ethyl ester can be synthesized with ¹⁸F at the 11-position to create a radiotracer. nih.govnih.gov |

| ¹⁹F Magnetic Resonance Imaging (MRI) | Non-invasive tracking of the compound's biodistribution. | The ¹⁹F nucleus provides a unique signal with no biological background, enabling specific detection. capes.gov.br |

| ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy | Studying interactions with biological macromolecules. | The chemical shift of the ¹⁹F nucleus is sensitive to its local environment, allowing for the detection of binding events. |

Green Chemistry Approaches to Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be approached through several green chemistry strategies to improve its environmental footprint.

Enzymatic synthesis represents a key green alternative to traditional chemical methods. Lipases, for instance, are widely used for the esterification of fatty acids to produce esters. nih.govnih.gov These enzymatic reactions can often be performed under mild conditions, sometimes in solvent-free systems, and with high specificity, leading to higher yields and fewer byproducts. researchgate.netresearchgate.net The synthesis of fatty acid ethyl esters from various feedstocks, including waste oils, using immobilized lipases has been successfully demonstrated, showcasing the potential for a biocatalytic route to this compound. nih.govresearchgate.net The use of ultrasound has also been shown to accelerate such enzymatic reactions, reducing reaction times significantly. researchgate.net

Another green chemistry focus is on the fluorination step. Traditional fluorination methods can involve harsh and hazardous reagents. The development of more benign fluorination techniques is an active area of research. acsgcipr.org For example, selective direct fluorination using fluorine gas in flow reactors and methods that avoid PFAS reagents are being explored to make the synthesis of fluorinated molecules more environmentally friendly. acsgcipr.orguva.nl

Table 3: Comparison of Synthetic Approaches for Fatty Acid Esters

| Synthesis Method | Advantages | Disadvantages | Green Chemistry Relevance |

| Traditional Chemical Esterification | Well-established, often high-yielding. | Often requires harsh catalysts, high temperatures, and organic solvents. | Low |

| Enzymatic Esterification | Mild reaction conditions, high selectivity, reusable catalyst (immobilized enzyme), can be solvent-free. nih.govnih.govresearchgate.net | Enzymes can be expensive, and reaction times can be longer. | High |

| Ultrasound-Assisted Enzymatic Synthesis | Significantly reduced reaction times, enhanced reaction rates. researchgate.net | Requires specialized equipment. | High |

| Direct Fluorination in Flow Chemistry | Enhanced safety and control, efficient. acsgcipr.org | Requires specialized flow chemistry setups. | High |

Exploration of Novel Bioconjugates and Hybrid Materials

The unique bifunctional nature of this compound, with a reactive ester group at one end and a terminal fluorine atom, provides opportunities for creating novel bioconjugates and hybrid materials.

Bioconjugation involves the linking of a molecule to a biomolecule, such as a protein or peptide. The ester group of this compound could be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to amine groups on proteins or peptides using standard coupling chemistry. The resulting bioconjugate would feature a long, fluorinated lipid tail, which could be used to enhance protein-membrane interactions or to serve as a tag for ¹⁹F NMR studies.

In the realm of materials science, the compound could be incorporated into larger structures to create hybrid materials with unique properties. For example, it could be used to modify the surface of nanoparticles, creating a fluorinated outer layer. Such fluorinated nanoparticles could have applications in drug delivery or as advanced lubricants. The self-assembly properties of fatty acids and their esters could be exploited to form ordered structures like micelles or liposomes, with the fluorine atoms providing a unique label for imaging or conferring specific properties like increased stability or altered hydrophobicity. nih.gov Furthermore, fluorinated esters are being investigated for their potential as dielectric coolants and lubricants, suggesting that materials derived from this compound could find applications in electronics or engineering. pdx.edumdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.